1-cyclopentyl-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane is a synthetic compound with the molecular formula C10H15I. It is part of the bicyclo[1.1.1]pentane family, characterized by a unique three-membered ring structure fused with a cyclopentyl group and an iodine atom.
Preparation Methods
The synthesis of 1-cyclopentyl-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Cyclopentyl Group Addition: The cyclopentyl group is introduced via a cycloaddition reaction, where cyclopentene is reacted with the iodinated bicyclo[1.1.1]pentane under specific conditions.
Chemical Reactions Analysis
1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to remove the iodine atom.
Cycloaddition Reactions: The bicyclo[1.1.1]pentane core can participate in cycloaddition reactions, forming complex ring structures.
Major products formed from these reactions include substituted bicyclo[1.1.1]pentanes, alcohols, ketones, and various cycloadducts.
Scientific Research Applications
1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Azido-3-iodobicyclo[1.1.1]pentane: This compound features an azido group instead of a cyclopentyl group, leading to different reactivity and applications.
1-Cyclopentyl-3-chlorobicyclo[1.1.1]pentane: The chlorine atom in place of iodine results in different chemical properties and reactivity.
1-Cyclopentyl-3-bromobicyclo[1.1.1]pentane:
The uniqueness of this compound lies in its specific combination of the cyclopentyl group and iodine atom, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
2287289-31-8 |
---|---|
Molecular Formula |
C10H15I |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
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